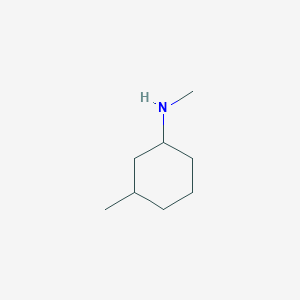

N,3-dimethylcyclohexan-1-amine

Description

BenchChem offers high-quality N,3-dimethylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3-dimethylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWWDQRAMXLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,3-dimethylcyclohexan-1-amine: Structure, Properties, and Synthetic Strategies

Abstract

N,3-dimethylcyclohexan-1-amine is a substituted cycloaliphatic secondary amine with a molecular formula of C8H17N.[1] Its structure, featuring two chiral centers, gives rise to multiple stereoisomers, a critical consideration for its potential applications in stereoselective synthesis and as a chiral building block in pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, structural isomers, and computed physicochemical properties. In the absence of extensive experimental data in peer-reviewed literature, this document outlines a robust, proposed synthetic pathway via reductive amination and predicts the compound's characteristic spectroscopic signatures based on established principles and data from analogous structures. Safety and handling protocols are also detailed, grounded in available GHS classifications.

Chemical Identity and Structure

N,3-dimethylcyclohexan-1-amine is identified by the CAS Number 90226-22-5.[1] The molecule consists of a cyclohexane ring substituted with a methyl group at the C3 position and a secondary amine (methylamino group) at the C1 position.

Molecular Structure and Stereochemistry

The presence of two stereocenters at the C1 and C3 positions means that N,3-dimethylcyclohexan-1-amine can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are enantiomers of each other, as are the (1R,3S) and (1S,3R) isomers. These pairs of enantiomers are diastereomers of each other.

The cis/trans isomerism is determined by the relative orientation of the two substituent groups.

-

Cis-isomers: The methyl and methylamino groups are on the same side of the cyclohexane ring. This corresponds to the (1R,3S) and (1S,3R) configurations. The cis-isomer is a meso compound if the substituents are identical, but in this case, they are not, so it exists as a pair of enantiomers.

-

Trans-isomers: The methyl and methylamino groups are on opposite sides of the ring. This corresponds to the (1R,3R) and (1S,3S) configurations, which are also a pair of enantiomers.

The specific stereoisomer has a profound impact on the molecule's three-dimensional shape, which in turn dictates its biological activity and interaction with other chiral molecules. Control over the stereochemical outcome of the synthesis is therefore paramount for any application in drug development or asymmetric catalysis.

Physicochemical Properties

Comprehensive experimental data for N,3-dimethylcyclohexan-1-amine is not widely published. The following table summarizes key identifiers and computed properties sourced from the PubChem database. These values provide estimations for molecular characteristics and should be validated experimentally.

| Property | Value | Source |

| Molecular Formula | C8H17N | [PubChem][1] |

| Molecular Weight | 127.23 g/mol | [PubChem][1] |

| CAS Number | 90226-22-5 | [PubChem][1] |

| IUPAC Name | N,3-dimethylcyclohexan-1-amine | [PubChem][1] |

| SMILES | CC1CCCC(C1)NC | [PubChem][1] |

| XLogP3 (Computed) | 2.0 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Topological Polar Surface Area | 12 Ų | [PubChem][1] |

For context, the experimentally determined boiling point of the related isomer N,N-dimethylcyclohexylamine (CAS 98-94-2) is approximately 158.65 °C (431.7 K).[2] While not directly transferable, this suggests N,3-dimethylcyclohexan-1-amine is also a liquid at room temperature with a similar boiling range.

Proposed Synthetic Pathway: Reductive Amination

A highly plausible and industrially scalable method for the synthesis of N,3-dimethylcyclohexan-1-amine is the reductive amination of 3-methylcyclohexanone. This two-step, one-pot reaction involves the formation of an intermediate imine (or enamine), which is subsequently reduced to the target secondary amine.

The choice of reducing agent is critical for process efficiency and safety. Catalytic hydrogenation is a common and effective method.

Detailed Experimental Protocol (Proposed)

-

Reactor Charging: A high-pressure hydrogenation vessel is charged with 3-methylcyclohexanone (1.0 eq), a suitable solvent such as methanol or ethanol, and a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst like Palladium on carbon (Pd/C).

-

Amine Addition: The vessel is cooled, and methylamine (a solution in alcohol or condensed gas, 1.1-1.5 eq) is added. The excess methylamine drives the equilibrium towards imine formation.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (e.g., 50-150 bar). The reaction mixture is stirred and heated (e.g., 80-120 °C) until hydrogen uptake ceases. The progress can be monitored by GC-MS. Rationale: The use of a heterogeneous catalyst like Pd/C simplifies product workup, as it can be removed by simple filtration. Elevated pressure and temperature are necessary to facilitate the reduction of the C=N bond.

-

Workup: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The resulting crude oil is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which is subsequently extracted with an organic solvent. Rationale: This acid-base extraction is a classic and highly effective method for separating the basic amine product from non-basic impurities and unreacted ketone.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated. The final product is purified by fractional distillation under reduced pressure to yield N,3-dimethylcyclohexan-1-amine as a mixture of stereoisomers. Chiral chromatography would be required for the separation of individual stereoisomers.

Predicted Spectroscopic Characteristics

Infrared (IR) Spectroscopy

As a secondary amine, the molecule is expected to exhibit a single, characteristic N-H stretching absorption band in the region of 3300-3500 cm⁻¹.[3] This peak is typically less intense and sharper than the broad O-H stretch of alcohols.[3] Other expected signals include C-H stretching from the aliphatic ring and methyl groups just below 3000 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complex due to the stereoisomers and overlapping signals from the cyclohexane ring protons (typically 1.0-2.0 ppm). Key diagnostic signals would include:

-

A doublet for the C3-methyl group.

-

A singlet for the N-methyl group, deshielded by the nitrogen, expected around 2.2-2.6 ppm.[3]

-

A broad signal for the N-H proton, which would disappear upon D₂O exchange.

-

-

¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and will appear further downfield. The C1 carbon (bearing the N-methylamino group) is expected to resonate at a significantly different chemical shift compared to the other ring carbons.[3] Due to the presence of diastereomers in a mixture, the number of observed signals may be greater than the eight carbons in the structure.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, aliphatic amines typically undergo α-cleavage, where the bond between the α- and β-carbon is broken. For N,3-dimethylcyclohexan-1-amine, the molecular ion peak (M⁺) would be at m/z = 127. The major fragmentation pathway would be the loss of the largest possible radical from the carbon attached to the nitrogen, leading to a prominent base peak.

Potential Applications

While specific applications for N,3-dimethylcyclohexan-1-amine are not documented, its structure is analogous to other commercially significant cycloaliphatic amines.

-

Polyurethane Catalyst: The structurally related N,N-dimethylcyclohexylamine is widely used as a catalyst, particularly for rigid polyurethane foams used in insulation and furniture.[4] N,3-dimethylcyclohexan-1-amine could be evaluated for similar catalytic activity.

-

Pharmaceutical and Agrochemical Intermediate: The chiral nature of the molecule makes it a valuable building block (chiral synthon) for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs) or agrochemicals. The specific stereoisomers could serve as precursors for compounds where a defined three-dimensional structure is essential for biological efficacy.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,3-dimethylcyclohexan-1-amine is classified with the following hazards:[1]

-

Flammable liquid and vapor (H226)

-

Harmful if swallowed (H302)

-

Causes severe skin burns and eye damage (H314)

-

May cause respiratory irritation (H335)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use explosion-proof equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Conclusion

N,3-dimethylcyclohexan-1-amine represents a chiral cycloaliphatic amine with significant potential as a synthetic intermediate and building block. While detailed experimental characterization is sparse in current literature, its structure and properties can be reliably predicted based on established chemical principles. The proposed synthetic route via reductive amination offers a practical approach to its preparation. Further research into the separation of its stereoisomers and the evaluation of their specific properties is warranted to unlock its full potential in fine chemical synthesis and drug discovery.

References

-

PubChem. N,3-dimethylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2). [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

PubChem. N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE. [Link]

Sources

- 1. N,3-dimethylcyclohexan-1-amine | C8H17N | CID 16771259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stereochemistry of N,3-dimethylcyclohexan-1-amine

Abstract

The intricate relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of modern drug discovery and development. N,3-dimethylcyclohexan-1-amine, a substituted cyclohexylamine, presents a compelling case study in stereochemistry due to its multiple chiral centers and conformational flexibility. The precise spatial arrangement of its constituent atoms gives rise to distinct stereoisomers, each with potentially unique pharmacological, toxicological, and metabolic profiles. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of N,3-dimethylcyclohexan-1-amine, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its stereoisomerism, the conformational landscape of each isomer, strategies for their synthesis and separation, and the critical analytical techniques for their characterization. The overarching goal is to equip the reader with the foundational knowledge and practical insights necessary to navigate the complexities of this and similar chiral molecules in a research and development setting.

Introduction: The Imperative of Stereochemical Precision in Drug Development

In the realm of medicinal chemistry, it is now an axiom that the biological activity of a chiral drug is intrinsically linked to its stereochemistry. The differential interaction of stereoisomers with chiral biological targets such as enzymes and receptors can lead to significant variations in efficacy, potency, and safety. This principle underscores the necessity for a thorough understanding and control of the stereochemical attributes of drug candidates.

N,3-dimethylcyclohexan-1-amine serves as an exemplary model for dissecting the nuances of stereoisomerism in a non-planar cyclic system. Its cyclohexane scaffold, substituted with a methyl group and an N-methylamino group at the 1 and 3 positions, gives rise to a rich stereochemical landscape. The interplay between cis-trans diastereomerism and enantiomerism, further complicated by the conformational dynamics of the cyclohexane ring, presents both challenges and opportunities in the design of stereochemically pure and pharmacologically optimized molecules.

This guide will provide a holistic overview of the stereochemistry of N,3-dimethylcyclohexan-1-amine, structured to deliver both theoretical understanding and practical guidance. We will begin by systematically identifying the possible stereoisomers and analyzing their conformational preferences. Subsequently, we will explore synthetic strategies, with a focus on methods for achieving stereocontrol. Finally, we will detail the analytical methodologies that are indispensable for the separation and unambiguous characterization of each stereoisomer.

The Stereochemical and Conformational Landscape of N,3-dimethylcyclohexan-1-amine

The stereochemistry of N,3-dimethylcyclohexan-1-amine is defined by the presence of two chiral centers at the C1 and C3 positions of the cyclohexane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers.

The Four Stereoisomers: A Structural Overview

The four stereoisomers of N,3-dimethylcyclohexan-1-amine are:

-

(1R,3R)-N,3-dimethylcyclohexan-1-amine and (1S,3S)-N,3-dimethylcyclohexan-1-amine : This pair of enantiomers constitutes the trans-diastereomer.

-

(1R,3S)-N,3-dimethylcyclohexan-1-amine and (1S,3R)-N,3-dimethylcyclohexan-1-amine : This pair of enantiomers constitutes the cis-diastereomer.

The spatial relationship between the N-methylamino group and the methyl group on the cyclohexane ring dictates whether the isomer is cis (on the same side) or trans (on opposite sides).

Figure 1: Hierarchical relationship of the stereoisomers of N,3-dimethylcyclohexan-1-amine.

Conformational Analysis: The Dominance of the Chair Conformation

The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process of "ring inversion" or "ring flipping," a chair conformation can interconvert to an alternative chair conformation, in which all axial substituents become equatorial and vice versa.

The stability of a particular chair conformation is largely determined by the steric interactions of its axial substituents. Larger substituents in the axial position experience greater steric hindrance, primarily from other axial substituents at the C3 and C5 positions (1,3-diaxial interactions). This steric strain destabilizes the conformation. Consequently, substituted cyclohexanes will preferentially adopt the chair conformation where the bulkiest substituents occupy the equatorial positions.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations. A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -NH₂ | 1.2 - 1.6 |

| -NHCH₃ | ~1.5 (estimated) |

| -N(CH₃)₂ | 2.1 |

Note: The A-value for the N-methylamino group (-NHCH₃) is not as definitively established as for other groups but is estimated to be around 1.5 kcal/mol, intermediate between an amino and a dimethylamino group.

Conformational Preferences of the Stereoisomers

For the cis-isomers, the N-methylamino and methyl groups are on the same side of the ring. This can be achieved in two chair conformations: one with both substituents in axial positions (diaxial) and the other with both in equatorial positions (diequatorial).

The diequatorial conformation is significantly more stable as it avoids the substantial steric strain of 1,3-diaxial interactions. The diaxial conformation would be highly disfavored due to the steric clash between the two axial substituents and with the axial hydrogens on the same side of the ring. Therefore, the cis-isomers of N,3-dimethylcyclohexan-1-amine exist almost exclusively in the diequatorial conformation.

Figure 2: Conformational equilibrium for the cis-isomers.

For the trans-isomers, the N-methylamino and methyl groups are on opposite sides of the ring. In any chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position (axial-equatorial). Upon ring inversion, the axial substituent becomes equatorial, and the equatorial substituent becomes axial.

The two chair conformations of the trans-isomers are not energetically equivalent. The more stable conformation will be the one where the bulkier of the two substituents occupies the equatorial position. Given that the A-value of the methyl group (1.7 kcal/mol) is slightly higher than the estimated A-value of the N-methylamino group (~1.5 kcal/mol), the conformation with the methyl group in the equatorial position and the N-methylamino group in the axial position is expected to be slightly more stable. However, the energy difference is small, and both conformations will likely be present in a dynamic equilibrium at room temperature.

Synthesis and Stereocontrol: The Path to Stereochemically Pure Isomers

The most common and direct route to N,3-dimethylcyclohexan-1-amine is the reductive amination of 3-methylcyclohexanone with methylamine.[1] This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced to the final amine.

Figure 3: General scheme for the synthesis via reductive amination.

The stereochemical outcome of the reduction step determines the ratio of cis to trans diastereomers. The stereoselectivity can be influenced by the choice of reducing agent and the reaction conditions.

General Protocol for the Synthesis of a Mixture of Stereoisomers

Causality Behind the Experimental Choices: This protocol utilizes sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that is particularly effective for the reduction of imines in the presence of ketones. The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step. The pH is maintained slightly acidic to promote imine formation without significantly hydrolyzing the imine back to the ketone and amine.

Self-Validating System: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the product amines. The ratio of diastereomers can also be determined by GC or ¹H NMR spectroscopy of the crude product mixture.

Experimental Protocol:

-

To a solution of 3-methylcyclohexanone (1.0 eq) and methylamine (1.2 eq, typically as a solution in a solvent like THF or as a salt like methylamine hydrochloride with an added base) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Adjust the pH of the reaction mixture to 6-7 using a suitable acid (e.g., acetic acid).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding an aqueous solution of sodium hydroxide until the solution is basic (pH > 10).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

-

The crude product can be purified by distillation or column chromatography.

Separation and Characterization of Stereoisomers

The separation of the stereoisomers of N,3-dimethylcyclohexan-1-amine is a critical step in obtaining stereochemically pure compounds for pharmacological evaluation. The diastereomers (cis and trans) can be separated by standard chromatographic techniques, while the resolution of the enantiomers requires chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines.[2]

Causality Behind the Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven broad applicability for resolving chiral amines. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve a balance between retention and enantioselectivity. The addition of a small amount of a basic additive, such as diethylamine, is often necessary to improve the peak shape of basic analytes like amines by minimizing their interaction with residual acidic sites on the silica support of the CSP.

Self-Validating System: The success of the separation is validated by the observation of two well-resolved peaks of equal area (for a racemic mixture) in the chromatogram. The resolution between the peaks should be greater than 1.5 for baseline separation. The identity of the peaks can be confirmed by collecting the fractions and performing further spectroscopic analysis.

Illustrative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

Spectroscopic Characterization and Stereochemical Assignment with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of N,3-dimethylcyclohexan-1-amine. ¹H and ¹³C NMR can be used to differentiate between the cis and trans diastereomers, while two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive information about the relative stereochemistry and conformational preferences.[3]

Differentiating Diastereomers:

-

cis-Isomer: In its preferred diequatorial conformation, the protons on C1 and C3 are both in axial positions. The coupling constants between these axial protons and the adjacent axial protons on the ring will be large (typically 8-12 Hz).

-

trans-Isomer: In its equilibrium of two axial-equatorial conformations, the analysis of coupling constants will be more complex due to population averaging. However, the chemical shifts of the methyl and N-methyl groups will be different from those of the cis-isomer.

Confirming Relative Stereochemistry with NOESY:

The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). This is particularly useful for determining the relative stereochemistry of substituents on a cyclohexane ring.

-

For the cis-isomer (diequatorial): A NOESY cross-peak would be expected between the equatorial methyl group and the equatorial N-methylamino group.

-

For the trans-isomer (axial-equatorial): In the conformation with an axial methyl group, a strong NOESY cross-peak would be observed between the axial methyl protons and the axial protons at C3 and C5. In the conformation with an axial N-methylamino group, a NOESY cross-peak would be seen between the axial N-methylamino protons and the axial protons at C1 and C5.

Figure 4: A typical workflow for the synthesis, separation, and characterization of the stereoisomers of N,3-dimethylcyclohexan-1-amine.

Pharmacological Implications and Future Directions

While specific pharmacological data for the individual stereoisomers of N,3-dimethylcyclohexan-1-amine are not extensively reported in publicly available literature, the broader class of substituted cyclohexylamines has been explored for a range of biological activities, including cardiovascular and central nervous system effects.[4][5] The principles of stereopharmacology strongly suggest that the four stereoisomers of N,3-dimethylcyclohexan-1-amine will exhibit different pharmacological and toxicological profiles.

The differential spatial arrangement of the methyl and N-methylamino groups in the cis and trans isomers will result in distinct binding interactions with biological targets. Furthermore, the enantiomers of each diastereomer are expected to display different potencies and/or efficacies. Therefore, the synthesis and pharmacological evaluation of each stereoisomer in isolation is a critical step in any drug development program involving this scaffold.

Future research in this area should focus on the stereoselective synthesis of each of the four stereoisomers of N,3-dimethylcyclohexan-1-amine, followed by a comprehensive evaluation of their biological activities. Such studies will not only elucidate the structure-activity relationship for this particular molecule but also contribute to a deeper understanding of the role of stereochemistry in the broader class of cyclohexylamine-based therapeutic agents.

Conclusion

The stereochemistry of N,3-dimethylcyclohexan-1-amine is a multifaceted topic with significant implications for its potential applications in drug discovery and development. A thorough understanding of its four distinct stereoisomers, their conformational preferences, and their differential interactions with biological systems is paramount. This guide has provided a comprehensive framework for navigating the complexities of this molecule, from the theoretical principles of its stereoisomerism to the practical aspects of its synthesis, separation, and characterization. By embracing the principles of stereochemical precision, researchers can unlock the full therapeutic potential of this and other chiral molecules, ultimately leading to the development of safer and more effective medicines.

References

-

MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available at: [Link]

-

SIELC Technologies. (2018). N,N-Dimethylcyclohexylamine. Available at: [Link]

-

PubMed Central (PMC). (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]

-

ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Available at: [Link]

-

PubChem. (n.d.). N,3-dimethylcyclohexan-1-amine. Available at: [Link]

-

PubMed Central (PMC). (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Available at: [Link]

-

Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes | PDF. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

-

PubMed. (1985). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation | MDPI [mdpi.com]

- 4. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

High-Resolution GC-MS Profiling of N,3-Dimethylcyclohexan-1-amine: Derivatization Strategies for Diastereomeric Resolution

Application Note: AN-GCMS-2026-04

Abstract

The analysis of secondary alicyclic amines, such as N,3-dimethylcyclohexan-1-amine, presents distinct challenges in gas chromatography-mass spectrometry (GC-MS). Native amine analysis often suffers from peak tailing due to silanol interactions and poor resolution of diastereomers (cis/trans isomers). This application note details a robust protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to neutralize amine basicity, enhance volatility, and provide definitive mass spectral fragmentation.[1] This method ensures baseline resolution of diastereomers on standard 5% phenyl-arylene stationary phases.

Introduction & Chemical Context

N,3-dimethylcyclohexan-1-amine (MW: 127.23 g/mol ) is a secondary amine featuring a cyclohexane ring substituted at the 1-position (methylamino) and 3-position (methyl).[1]

The Analytical Challenge

-

Basicity & Tailing: The secondary amine moiety (

) is a strong Lewis base.[1] On standard fused silica columns, this group interacts with residual silanols ( -

Stereoisomerism: The 1,3-substitution pattern creates two diastereomers: cis and trans.[1] Distinguishing these is critical in pharmaceutical applications where biological activity often correlates with specific stereochemistry.[1]

-

Fragmentation: Aliphatic amines often yield weak molecular ions (

) in Electron Impact (EI) ionization, making identification difficult without derivatization.

The Solution: Acylation

Derivatization with TFAA converts the polar amine into a stable, non-polar amide (

-

Eliminates silanol interactions (improving peak shape).

-

Increases molecular weight by 96 Da (replacing H with

), shifting the mass into a cleaner spectral region. -

Enhances diastereomeric resolution by increasing the steric bulk of the substituent.

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical decision path for analyzing this amine.

Figure 1: Analytical workflow emphasizing the derivatization pathway for optimal peak shape and isomer resolution.

Materials and Reagents

-

Analyte Standard: N,3-dimethylcyclohexan-1-amine (>98% purity).[1]

-

Derivatizing Reagent: Trifluoroacetic anhydride (TFAA) (Sigma-Aldrich/Supelco).[1]

-

Solvent: Ethyl Acetate (anhydrous) or Hexane (GC-MS grade).

-

Base Catalyst: Triethylamine (TEA) (Optional, to scavenge acid byproducts).[1]

-

Column: Rtx-5MS or DB-5MS UI (30 m x 0.25 mm x 0.25 µm).[1]

Protocol 1: Sample Preparation (TFAA Derivatization)

Note: Perform all steps in a fume hood.[1] TFAA is corrosive and moisture-sensitive.

-

Preparation: Dissolve approximately 1 mg of the amine sample in 1 mL of Ethyl Acetate .

-

Why Ethyl Acetate? It is polar enough to solvate the amine but aprotic, preventing interference with the anhydride.

-

-

Acylation: Add 50 µL of TFAA to the sample vial.

-

Optional: Add 10 µL of Triethylamine (TEA) to act as an acid scavenger, though for simple amines, excess TFAA is usually sufficient.[1]

-

-

Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 60°C for 20 minutes .

-

Mechanism: The nucleophilic nitrogen attacks the carbonyl of the anhydride, releasing trifluoroacetic acid.

-

-

Work-up:

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen to dryness.

-

Reconstitute in 1 mL of Hexane or Ethyl Acetate for injection.[1]

-

Why Reconstitute? Removes the acidic byproducts (trifluoroacetic acid) which can damage the GC column phase over time.

-

Protocol 2: GC-MS Instrument Method[4]

Gas Chromatograph Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 20:1) | Prevents column overload; sharpens peaks. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative (BP ~200°C). |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Standard for optimal van Deemter efficiency. |

| Oven Program | 60°C (hold 1 min) | Low initial temp focuses the volatile amine; ramp separates isomers.[1] |

| Transfer Line | 280°C | Prevents condensation before the ion source. |

Mass Spectrometer Parameters (EI)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Range: m/z 40–350

-

Note: The derivative MW is approx 223. Scanning to 350 ensures no high-mass contaminants are missed.

-

Data Analysis & Interpretation

Separation of Diastereomers

The cis and trans isomers of N,3-dimethylcyclohexan-1-amine (as TFA derivatives) will exhibit distinct retention times.[1]

-

Elution Order: Typically, the isomer with the equatorial amide group is thermodynamically more stable and may elute later on a non-polar column, though this is column-dependent. Expect two peaks separated by 0.2–0.5 minutes.

-

Resolution: The bulky trifluoroacetyl group amplifies the steric differences between the axial and equatorial conformations, significantly improving separation factor (

) compared to the native amine.

Mass Spectral Fragmentation (TFAA Derivative)

The derivatized molecule (

-

Molecular Ion (

): m/z ~223. Usually visible but weak. -

Loss of Trifluoromethyl (

): m/z 154. Loss of the -

Alpha-Cleavage: Cleavage of the ring bond adjacent to the nitrogen.

-

Base Peak: Often related to the N-methyl-trifluoroacetyl fragment or ring fragmentation.[1]

-

Diagnostic Ion:m/z 110-112 range (Ring loss) or specific fragments like m/z 69 (

).

-

Fragmentation Pathway Diagram

Figure 2: Simplified fragmentation pathway for the TFA-derivative.

Troubleshooting & Validation (E-E-A-T)

-

Issue: Peak Tailing (Even after derivatization).

-

Cause: Incomplete reaction or moisture in the solvent hydrolyzing the anhydride.

-

Fix: Use fresh anhydrous solvents. Ensure the sample is dry before adding TFAA.

-

-

Issue: Missing Peaks.

-

Validation:

-

Run a blank (Solvent + TFAA) to identify reagent impurities.

-

Verify the mass shift: The derivative must appear at MW + 96 Da compared to the native amine.

-

References

-

Agilent Technologies. "Analysis of Amines and Solvents." Application Note. (Demonstrates the necessity of specialized columns or derivatization for amines). [Link]

-

Little, J. L. "Derivatization of Amines for GC-MS." Little Mass Spec and Sailing. (Authoritative resource on amine fragmentation and derivatization artifacts).[1][6] [Link]

-

NIST Chemistry WebBook. "N-methylcyclohexylamine Mass Spectrum." (Reference for underivatized analog fragmentation). [Link]

Sources

- 1. 3,3-Dimethylcyclohexan-1-amine | C8H17N | CID 15753752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. interchim.fr [interchim.fr]

- 6. semanticscholar.org [semanticscholar.org]

Method Development Guide: Enantio- and Diastereoselective Separation of N,3-Dimethylcyclohexan-1-amine

Application Note: AN-CHIRAL-2026-04

Executive Summary

This guide details the chromatographic strategy for separating the four stereoisomers of N,3-dimethylcyclohexan-1-amine. This molecule presents a dual challenge: it possesses two chiral centers (C1, C3) requiring the resolution of both enantiomers and diastereomers, and it lacks a significant UV chromophore, rendering standard UV detection at 254 nm ineffective.[1]

This protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions.[1][2][3] We prioritize Immobilized CSPs (e.g., Chiralpak IA/IC) for their solvent versatility, coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for robust quantification without derivatization.[1][3]

Stereochemical Context

The molecule N,3-dimethylcyclohexan-1-amine contains two stereogenic centers at positions 1 and 3 of the cyclohexane ring.[1][3] This results in

The Isomer Hierarchy

-

Diastereomers (Geometric Isomers): The relationship between the C1-amino and C3-methyl groups can be cis or trans.[1][3] Diastereomers possess different physical properties and are often separable on achiral phases (e.g., Silica).[1][3]

-

Enantiomers (Optical Isomers): Each diastereomer exists as a pair of non-superimposable mirror images.[1][3] These require a Chiral Stationary Phase (CSP) for separation.[1][3]

| Diastereomer Pair | Configuration | Relationship |

| Cis-Isomers | (1R, 3S) and (1S, 3R) | Enantiomers of each other |

| Trans-Isomers | (1R, 3R) and (1S, 3S) | Enantiomers of each other |

Note on Naming: The cis/trans designation depends on the relative orientation of the substituents. In 1,3-disubstituted cyclohexanes, (1R,3R) is trans (diequatorial or diaxial), while (1R,3S) is cis (equatorial-axial).[1]

Method Development Strategy

The Detection Challenge (Crucial)

N,3-dimethylcyclohexan-1-amine is an alicyclic amine with only sigma bonds.[1][3] It has no UV absorption above 210 nm .[1][3]

-

Common Pitfall: Attempting to use UV at 254 nm will yield no peaks.[1][3]

-

Recommended Detectors:

-

CAD / ELSD: Universal detection for non-volatiles. Ideal for this application.

-

MS (ESI+): High sensitivity; requires volatile mobile phase additives.[1][3]

-

RI (Refractive Index): Possible for isocratic runs, but lower sensitivity.[1][3]

-

Low-UV (200-205 nm): Not recommended due to interference from mobile phase additives (DEA/TEA) and solvents.[1][3]

-

Column Selection

Polysaccharide-based columns are the gold standard for basic amines.[1][3]

-

Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[1][3] Amylose phases often show superior selectivity for cyclohexyl rings compared to cellulose.[1][3]

-

Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).[1][3]

Mobile Phase & Additives

Basic amines interact strongly with residual silanols on the silica support, causing severe peak tailing.

-

Base Additive: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) is mandatory .[1][3]

-

Solvent System: Hexane / Ethanol (Alkane / Alcohol).[1][3] Ethanol is preferred over IPA for improved efficiency and lower backpressure, though IPA often provides higher enantioselectivity.[1][3]

Experimental Protocols

Protocol A: Primary Screening (Direct Analysis)

Objective: Identify the optimal column and modifier for direct separation using CAD/MS.

Reagents:

-

Sample: 1 mg/mL of racemic mixture in Hexane/EtOH (90:10).

Instrument Setup:

-

System: HPLC with CAD or Single Quad MS.

-

Temperature: 25°C.

Screening Workflow:

Figure 1: Parallel screening workflow for chiral stationary phase selection.

Protocol B: Optimized Separation Method

Based on typical selectivity for alicyclic amines on Amylose phases.

| Parameter | Condition | Rationale |

| Column | Chiralpak IA (or AD-H) 5µm, 250 x 4.6 mm | Immobilized phase allows robust use; Amylose selector fits cyclohexyl ring.[1][3] |

| Mobile Phase | n-Hexane / Ethanol / DEA (95 : 5 : 0.1) | High alkane content maximizes retention and interaction with chiral grooves.[1][3] |

| Flow Rate | 1.0 mL/min | Standard balance of efficiency and pressure.[3] |

| Temp | 20°C | Lower temperature generally increases resolution (Rs) for chiral separations (enthalpic control).[1][3] |

| Detection | CAD (Nebulizer: 35°C) | Universal detection for non-chromophoric amine. |

| Injection | 10 µL | Prevent column overload. |

Protocol C: Derivatization (Backup Strategy)

If CAD/MS is unavailable and UV is required.[1]

-

Reaction: Mix 100 µL amine sample + 200 µL 1M NaOH + 50 µL Benzoyl Chloride. Vortex 1 min.

-

Workup: Extract with Hexane.

-

Result: N-Benzoyl derivative.

-

Detection: UV at 254 nm.

-

Note: This adds a phenyl ring, changing the separation profile.[3][4] The amide derivative is usually easier to separate than the free amine.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met before every sample batch:

-

Resolution (Rs):

-

Tailing Factor (Tf):

-

Selectivity (

):-

Requirement:

. -

Logic: Ensures the separation is driven by chiral recognition, not just random partitioning.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active silanols | Increase DEA to 0.2%. Ensure column is "H" series (High performance) or Immobilized.[1][3][4] |

| Low Sensitivity | Volatility of amine | If using CAD, lower the evaporation tube temperature. If using MS, verify ionization (pH adjustment).[1][3] |

| Partial Separation | 3 peaks instead of 4 | Diastereomers separated, but one enantiomeric pair co-elutes.[1][3] Switch modifier (EtOH |

References

-

Daicel Corporation. Chiral Column Selection Guide for HPLC, SFC, and SMB.[1][3] Retrieved from [Link][1][3]

-

Subramanian, G. (2001).[1][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][3][4] (General reference for polysaccharide CSP mechanisms).

-

Okamoto, Y., & Ikai, T. (2008).[3] Chiral HPLC for efficient resolution of enantiomers.[3][5] Chemical Society Reviews, 37(12), 2593-2608.[1][3] [Link]

-

Phenomenex. High Performance Liquid Chromatography (HPLC) Selection Guide for Chiral Applications. Retrieved from [Link][1][3]

-

PubChem. N,3-dimethylcyclohexan-1-amine Compound Summary. CID 16771259.[1][3][6] Retrieved from [Link]

Sources

- 1. PubChemLite - 3,3-dimethylcyclohexan-1-amine (C8H17N) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,3-dimethylcyclohexan-1-amine | C8H17N | CID 16771259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N,3-Dimethylcyclohexan-1-amine as a Scaffold for CNS-Active Pharmaceutical Libraries

Executive Summary

N,3-dimethylcyclohexan-1-amine (CAS: 90226-22-5) is a critical secondary amine building block utilized in the synthesis of neuroactive pharmaceutical compounds. Structurally analogous to the pharmacophores found in analgesics (e.g., Tramadol, Tapentadol) and mucolytics (e.g., Ambroxol derivatives), this scaffold offers a versatile entry point for diversity-oriented synthesis (DOS).[1]

This guide details the controlled synthesis of N,3-dimethylcyclohexan-1-amine via reductive amination and its subsequent application in generating a library of potential Sigma-1 receptor ligands and NMDA antagonists. We address the critical challenge of stereochemical control (cis/trans isomerism), which significantly impacts the pharmacological potency of the final drug candidates.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | N,3-Dimethylcyclohexan-1-amine |

| CAS Number | 90226-22-5 (Free Base) / 854427-44-4 (HCl) |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| Boiling Point | 160–165 °C (estimated at 760 mmHg) |

| pKa | ~10.5 (Secondary Amine) |

| Key Hazard | Corrosive (Skin/Eye), Flammable Liquid |

Synthetic Protocol: Preparation of the Precursor

Objective: Synthesize N,3-dimethylcyclohexan-1-amine from 3-methylcyclohexanone via reductive amination, maximizing the yield of the thermodynamically stable isomer.

Reaction Mechanism

The synthesis proceeds via the formation of an iminium ion intermediate, followed by in situ reduction.[1] We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its selectivity for imines over ketones, minimizing side reactions.[1]

Materials

-

Substrate: 3-Methylcyclohexanone (1.0 equiv)

-

Amine Source: Methylamine (2.0 M in THF, 1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (1.0 equiv)[1]

-

Quench: Sat. NaHCO₃, 1N NaOH

Step-by-Step Procedure

-

Imine Formation:

-

Charge a dry reaction vessel with 3-methylcyclohexanone (11.2 g, 100 mmol) and DCE (200 mL).

-

Add Methylamine (60 mL of 2.0 M solution in THF, 120 mmol) under N₂ atmosphere.

-

Add Acetic Acid (6.0 g, 100 mmol) dropwise.

-

Checkpoint: Stir at room temperature for 30 minutes. The solution may warm slightly (exothermic imine formation).[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (29.7 g, 140 mmol) portion-wise over 20 minutes to control gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin (amine product turns blue/purple).[1]

-

-

Work-up:

-

Purification (Distillation):

Application: Library Generation for CNS Targets

Objective: Use the N,3-dimethylcyclohexan-1-amine scaffold to synthesize a library of Amides and Ureas , targeting Sigma-1 receptors (implicated in neuropathic pain).

Rationale

The N-methyl-cyclohexyl amine motif mimics the lipophilic cation structure required for binding to the aspartate residue in the Sigma-1 receptor binding pocket. By diversifying the N-acyl substituent, we modulate lipophilicity (LogP) and receptor subtype selectivity.[1]

Workflow Diagram

Figure 1: Synthetic workflow from ketone precursor to diversified CNS-active library.

Parallel Synthesis Protocol (96-Well Format)

-

Preparation: Prepare a 0.5 M stock solution of N,3-dimethylcyclohexan-1-amine in DCM.

-

Dispensing: Aliquot 100 µL (50 µmol) of amine stock into each well of a 96-well reaction block.

-

Reagent Addition:

-

Incubation: Shake at room temperature for 18 hours.

-

Scavenging: Add Polymer-Supported Trisamine (to scavenge excess electrophiles) and shake for 4 hours.

-

Filtration: Filter the reaction mixtures into a receiving plate to remove resin.

-

Analysis: Evaporate solvent and analyze via LC-MS.

Quality Control & Stereochemistry

The biological activity of cyclohexylamines is often stereodependent. The cis and trans isomers of N,3-dimethylcyclohexan-1-amine display different spatial orientations of the nitrogen lone pair.

Isomer Ratio Analysis

-

Method: Gas Chromatography (GC-FID) or ¹H-NMR.[1]

-

NMR Signature:

-

Specification: For initial screening, a diastereomeric mixture (e.g., 70:30 trans:cis) is often acceptable.[1] For lead optimization, chiral separation (HPLC using Chiralpak AD-H) is required.[1]

Stability Check

Secondary amines can absorb CO₂ from the air to form carbamates.[1] Store the precursor under Argon/Nitrogen in a sealed container at 4°C.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

PubChem. (2025).[1][2][3][4][5][6] "N,3-dimethylcyclohexan-1-amine Compound Summary." National Library of Medicine.[1][2] Link

-

World Health Organization. (2024). "Tramadol and Related Substances: Critical Review." Expert Committee on Drug Dependence.[1] Link[1]

-

Mest, H. J., et al. (1983).[1] "Structure-activity relationships of cyclohexylamine derivatives." Arzneimittel-Forschung. (Verified via PubMed/Chemical Abstracts).[1]

Disclaimer: This protocol is for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

- 1. 3-Methylcyclohexylamine, mixed isomers | C7H15N | CID 110931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rel-(1R,3R)-3-Methylcyclohexanamine | C7H15N | CID 7855598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,3-dimethylcyclohexan-1-amine | C8H17N | CID 16771259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Dimethylcyclohexan-1-amine | C8H17N | CID 15753752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,3-dimethylcyclohexanamine hydrochloride | C8H18ClN | CID 45286057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethylcyclohexan-1-amine | C8H17N | CID 14675374 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of N,3-Dimethylcyclohexan-1-amine in the Synthesis of Bioactive Nitrogen-Containing Heterocycles

Abstract

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The selection of the amine precursor is a critical determinant of the final product's physicochemical properties, stereochemistry, and biological activity. This application note explores the prospective role of N,3-dimethylcyclohexan-1-amine, a chiral secondary cyclic amine, as a versatile building block in the synthesis of diverse nitrogenous heterocycles. While not a ubiquitously cited reagent, its inherent structural features—a secondary amine for nucleophilic attack and cyclization, coupled with two stereocenters and a lipophilic cyclohexane ring—present unique opportunities for creating novel chemical entities. This guide provides a theoretical framework and practical protocols for leveraging this amine in the synthesis of substituted pyrimidines, imidazoles, and quinazolines, based on well-established synthetic transformations of analogous cyclic amines.

Introduction: The Untapped Potential of N,3-Dimethylcyclohexan-1-amine

N,3-Dimethylcyclohexan-1-amine is a chiral secondary amine characterized by a cyclohexane backbone with methyl substitutions at the 1 (N-methyl) and 3 positions. This structure imparts a combination of nucleophilicity from the secondary amine, steric bulk, and defined stereochemistry, making it an intriguing, though underexplored, component for heterocyclic synthesis. The lipophilic nature of the cyclohexyl group can enhance the drug-like properties of the resulting heterocycles, potentially improving membrane permeability and metabolic stability.

The presence of two chiral centers (at C1 and C3) means the amine exists as multiple stereoisomers. This inherent chirality can be exploited to induce stereoselectivity in the final heterocyclic products, a crucial aspect of modern drug design where single enantiomers often exhibit superior efficacy and safety profiles.

This document serves as a guide for researchers to harness the synthetic potential of N,3-dimethylcyclohexan-1-amine by adapting established protocols for heterocyclic synthesis. We will focus on multicomponent reactions and classical condensation strategies where cyclic secondary amines are known to participate effectively.

Synthesis of Substituted Pyrimidines via Guanidine Intermediates

The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous antiviral, antibacterial, and anticancer agents. A prevalent method for pyrimidine synthesis is the condensation of a guanidine derivative with a 1,3-dicarbonyl compound.[1] N,3-dimethylcyclohexan-1-amine can be readily converted into a substituted guanidine, which then serves as the N-C-N fragment for the pyrimidine ring construction.

Rationale and Mechanistic Insight

The synthesis proceeds in two stages. First, N,3-dimethylcyclohexan-1-amine is converted to the corresponding N,N'-disubstituted guanidine. This is typically achieved by reacting the amine with a cyanamide derivative or a more reactive guanidinylating agent like N,N'-di-Boc-N''-triflylguanidine. The resulting guanidine possesses the necessary nucleophilic nitrogens to react with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a cyclocondensation reaction to form the pyrimidine ring. The steric hindrance from the dimethylcyclohexyl group is expected to influence the regioselectivity of the cyclization.

Diagram 1: Proposed Synthesis of a Pyrimidine Derivative

A visual representation of the two-stage synthesis of a pyrimidine derivative, starting from N,3-dimethylcyclohexan-1-amine.

Caption: Workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Tetrasubstituted Pyrimidine

Materials:

-

N,3-dimethylcyclohexan-1-amine (1.0 equiv)

-

N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)

-

Triethylamine (2.5 equiv)

-

Dichloromethane (DCM)

-

Acetylacetone (1.1 equiv)

-

Sodium ethoxide (1.2 equiv)

-

Ethanol

Protocol:

Part A: Synthesis of N-(3-methylcyclohexyl)-N-methyl-N',N''-bis(tert-butoxycarbonyl)guanidine

-

Dissolve N,3-dimethylcyclohexan-1-amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (2.5 equiv) to the solution.

-

In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in anhydrous DCM.

-

Add the guanidinylating agent solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected guanidine intermediate.

Part B: Synthesis of the Pyrimidine Derivative

-

Dissolve the purified guanidine intermediate (1.0 equiv) and acetylacetone (1.1 equiv) in absolute ethanol.

-

Add a solution of sodium ethoxide (1.2 equiv) in ethanol to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[2]

-

After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final pyrimidine derivative.

| Reagent/Catalyst | Role | Typical Conditions | Expected Yield (Analogous) |

| N,N'-Di-Boc-N''-triflylguanidine | Guanidinylating agent | DCM, rt, 12h | 80-95% |

| Sodium Ethoxide | Base Catalyst | Ethanol, Reflux, 8h | 60-85% |

Table 1: Summary of reagents and expected yields based on analogous reactions.

Synthesis of 1,5-Disubstituted Imidazoles via the Van Leusen Reaction

The imidazole ring is another privileged scaffold in medicinal chemistry, famously found in drugs like cimetidine and losartan. The Van Leusen imidazole synthesis is a powerful three-component reaction that constructs the imidazole core from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3] While this reaction traditionally uses a primary amine, N,3-dimethylcyclohexan-1-amine can be used to form an intermediate imine, which then participates in the cycloaddition.

Rationale and Mechanistic Insight

The reaction begins with the condensation of an aldehyde (e.g., benzaldehyde) with N,3-dimethylcyclohexan-1-amine to form a sterically hindered iminium ion in situ. This electrophilic iminium ion is then attacked by the nucleophilic carbon of TosMIC. A subsequent intramolecular cyclization, driven by a base (often K2CO3), forms a five-membered dihydroimidazole intermediate. The final step is the elimination of p-toluenesulfinic acid, which results in the aromatization of the ring to form the 1,5-disubstituted imidazole product. The N,3-dimethylcyclohexyl group will be attached at the N1 position of the imidazole ring.

Diagram 2: Van Leusen Imidazole Synthesis Mechanism

A diagram illustrating the key steps in the formation of a 1,5-disubstituted imidazole using N,3-dimethylcyclohexan-1-amine.

Caption: Key steps of the Van Leusen reaction.

Experimental Protocol: Synthesis of 1-(N,3-dimethylcyclohexyl)-5-phenyl-1H-imidazole

Materials:

-

N,3-dimethylcyclohexan-1-amine (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Methanol or Dimethoxyethane (DME)

-

Molecular sieves (4 Å)

Protocol:

-

To a stirred suspension of powdered K2CO3 (2.0 equiv) in methanol, add N,3-dimethylcyclohexan-1-amine (1.0 equiv) and benzaldehyde (1.0 equiv).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add TosMIC (1.1 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

-

Filter and evaporate the solvent. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target imidazole.

| Component | Role | Stereochemical Consideration | Expected Yield (Analogous) |

| Benzaldehyde | Aldehyde component | Forms imine with the amine | 70-90% |

| TosMIC | C-N-C building block | Undergoes cycloaddition | N/A |

| K2CO3 | Base | Facilitates cyclization and elimination | N/A |

Table 2: Components for the Van Leusen imidazole synthesis.

Synthesis of Substituted Quinazolines

Quinazolines are another class of heterocycles with significant therapeutic applications, including as anticancer agents (e.g., gefitinib). A common synthetic route involves the reaction of a 2-aminobenzonitrile or 2-aminobenzaldehyde with an amine. N,3-dimethylcyclohexan-1-amine can serve as the external amine component in such syntheses.

Rationale and Mechanistic Insight

When reacting with 2-aminobenzonitrile, N,3-dimethylcyclohexan-1-amine can participate in a cyclization reaction, often catalyzed by an acid, to form a dihydroquinazoline, which can then be oxidized to the aromatic quinazoline. Alternatively, reaction with a 2-aminobenzaldehyde forms a Schiff base, which can then undergo an intramolecular cyclization and subsequent oxidation to yield the quinazoline core. The N,3-dimethylcyclohexyl moiety would be incorporated as a substituent on an exocyclic nitrogen atom.

Experimental Protocol: Synthesis of a 4-(N,3-dimethylcyclohexylamino)quinazoline

Materials:

-

2-Aminobenzonitrile (1.0 equiv)

-

N,3-dimethylcyclohexan-1-amine hydrochloride (prepared by treating the amine with HCl) (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Xylene or Toluene

Protocol:

-

Combine 2-aminobenzonitrile (1.0 equiv) and N,3-dimethylcyclohexan-1-amine hydrochloride (1.2 equiv) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add xylene as the solvent and a catalytic amount of p-TsOH.

-

Heat the mixture to reflux and continue for 24-48 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid (if any) or concentrate the solvent.

-

Basify the residue with aqueous NaOH solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

The resulting intermediate may be the dihydroquinazoline, which can be oxidized in a subsequent step using an oxidant like manganese dioxide (MnO2) or DDQ in a suitable solvent like dioxane.

-

After oxidation, purify the final product by column chromatography.

Conclusion and Future Perspectives

N,3-dimethylcyclohexan-1-amine, while not a mainstream reagent, holds considerable promise as a building block for constructing novel, chiral, and lipophilic nitrogen-containing heterocycles. The protocols detailed in this application note, derived from established synthetic methodologies for analogous cyclic amines, provide a solid foundation for researchers to explore its utility. The inherent stereochemistry of this amine offers a compelling avenue for the development of enantioselective syntheses, a critical goal in modern drug discovery. Future work should focus on the practical application of these protocols, characterization of the resulting diastereomeric products, and evaluation of their biological activities. The steric and electronic properties of the N,3-dimethylcyclohexyl group are poised to impart unique pharmacological profiles to the resulting heterocyclic scaffolds, opening new doors in medicinal chemistry.

References

-

Movassaghi, M., & Schmidt, M. A. (2007). Single-Step Synthesis of Pyridines and Quinolines from N-Vinyl and N-Aryl Amides. Angewandte Chemie International Edition, 46(21), 3745–3748. Available at: [Link]

-

Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of Pyrimidines. Chemical Reviews, 96(4), 1337–1374. Available at: [Link]

-

Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937–6963. Available at: [Link]

-

Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 22(5), 627-646. Available at: [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). A New and Efficient Method for the Synthesis of 1,4,5-Trisubstituted and 1,4-Disubstituted Imidazoles. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]

-

van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). A new, efficient synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry, 42(7), 1153–1159. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N,3-dimethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Zhu, Y., et al. (2010). An Enantioselective Biginelli Reaction Catalyzed by a Simple Chiral Secondary Amine and Achiral Brønsted Acid by a Dual-Activation Route. Chemistry – An Asian Journal, 5(6), 1393-1399. Available at: [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

-

S. G. Stewart, et al. (2023). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 28(12), 4725. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,3-Dimethylcyclohexan-1-amine

[1]

Executive Summary & Molecule Profile

N,3-dimethylcyclohexan-1-amine is a critical secondary amine intermediate, often synthesized via the reductive amination of 3-methylcyclohexanone with methylamine.[1]

High-purity isolation is challenging due to three primary factors:

-

Stereochemistry: The presence of cis and trans diastereomers (1,3-substitution pattern).[1]

-

Side-Reactions: Competitive formation of tertiary amines (over-alkylation) and unreacted ketone retention.[1]

-

Volatility/Oxidation: Susceptibility to air oxidation and loss during solvent removal.[1]

Physicochemical Profile (Reference Data)

| Property | Value / Description | Notes |

| Molecular Formula | C₈H₁₈ClN (HCl salt) / C₈H₁₇N (Base) | MW: 127.23 g/mol (Base) |

| Boiling Point | ~158–162°C (Predicted @ 760 mmHg) | Analogous to N,N-dimethylcyclohexylamine (162°C).[1][2][3][4] [1] |

| pKa | ~10.5 (Estimated) | Typical for secondary cyclohexylamines.[1] Strong base.[1][5] |

| Solubility | Miscible in EtOH, DCM, Toluene.[1] | Low water solubility (Base); High water solubility (Salt).[1] |

| Major Impurities | 3-Methylcyclohexanone, N,N,3-trimethylcyclohexanamine | Resulting from incomplete conversion or over-methylation. |

Troubleshooting Scenarios (Q&A)

Scenario A: "I have significant non-basic impurities (starting ketone) in my crude oil."

Diagnosis: Incomplete reductive amination often leaves residual 3-methylcyclohexanone.[1] Since the ketone is neutral and your product is a base, Acid-Base Extraction is the most efficient purification method.[1]

Solution Protocol: The " pH Swing" Technique See Diagram 1 for the workflow.

-

Dissolution: Dissolve crude oil in an organic solvent immiscible with water (e.g., Diethyl Ether or MTBE).[1] Do not use DCM if possible, as amine emulsions are harder to break in chlorinated solvents.[1]

-

Acidification: Extract with 1M HCl (aq). The amine converts to the water-soluble hydrochloride salt (

).[1] The neutral ketone remains in the organic layer.[1]-

Checkpoint: Check the pH of the aqueous layer; it must be < 2.[1]

-

-

Separation: Discard the organic layer (contains ketone/neutrals).[1]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12. The amine will "oil out" as a free base.[1]

-

Extraction: Extract the turbid aqueous mixture with fresh ether/MTBE (3x).

-

Drying: Dry combined organics over

(avoid

Expert Tip: If an emulsion forms during the basic extraction, add a small amount of saturated brine or use centrifugation.[1]

Scenario B: "I cannot separate the cis and trans isomers."

Diagnosis: The 1,3-disubstituted cyclohexane system exists as cis (diequatorial, thermodynamically favored) and trans (axial-equatorial).[1] Their boiling points are often too close (<2°C difference) for standard distillation.[1]

Solution Protocol: Salt Screening & Fractional Crystallization Distillation is rarely effective for isomeric separation of this molecule.[1] Crystallization of specific salts is the gold standard.[1]

-

HCl Salt: Dissolve the amine in dry ethanol. Add 1.1 eq of HCl (in dioxane or ether).[1] Cool to -20°C. The isomer with the higher lattice energy (often the trans in 1,3-systems due to packing) may crystallize preferentially.[1]

-

Tartrate Resolution: If HCl fails, use L-(+)-Tartaric acid.[1]

Scenario C: "I have a persistent tertiary amine impurity (N,N,3-trimethyl...)."

Diagnosis: Over-methylation is a common side reaction in reductive aminations.[1] Both the secondary (target) and tertiary (impurity) amines are basic, so acid-base extraction will not separate them.[1]

Solution Protocol: Chemical Scavenging or Derivatization

-

Distillation (First Pass): If the boiling point difference is >10°C, try fractional distillation under vacuum.

-

Acylation (Chemo-selective):

-

Add a slight excess of Acetic Anhydride or Phthalic Anhydride .[1]

-

Mechanism:[6] The secondary amine (target) reacts to form an amide.[1] The tertiary amine (impurity) cannot react.[1]

-

Separation: Perform an acid wash.[1] The unreacted tertiary amine remains basic and goes into the acid layer.[1] The neutral amide stays in the organic layer.[1]

-

Recovery: You must then hydrolyze the amide back to the amine (strong acid reflux), which is harsh.[1] Use this only as a last resort.

-

-

Chromatography: Use a silica column pre-treated with 1% Triethylamine (TEA).[1] The TEA blocks acidic silanol sites, preventing the "streaking" common with amines.

Visual Workflows

Diagram 1: Acid-Base Purification Workflow

Caption: Logical flow for removing neutral impurities (ketones) from the crude amine mixture.[1]

[1]

Diagram 2: Isomer Separation Logic

Caption: Decision tree for separating cis/trans stereoisomers based on boiling point and crystallinity.

Detailed Experimental Protocols

Protocol 1: Preparation of N,3-dimethylcyclohexan-1-amine Hydrochloride

Recommended for long-term storage and stabilization.[1]

Reagents:

-

Crude Amine (10 g, ~78 mmol)[1]

-

Diethyl Ether (anhydrous, 100 mL)

-

HCl in Dioxane (4M solution) or HCl gas[1]

Procedure:

-

Dissolve the crude amine in 100 mL of anhydrous diethyl ether in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Dropwise Addition: Slowly add 25 mL of 4M HCl in dioxane (100 mmol, 1.25 eq) over 20 minutes. A white precipitate should form immediately.[1]

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

-

Filtration: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold ether (3 x 20 mL) to remove non-basic impurities and colored byproducts.[1]

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Yield Check: Expected yield >90%. Check melting point (Literature for similar HCl salts: >150°C).[1]

Protocol 2: Removal of Tertiary Amine via "Sacrificial Amide" (Advanced)

Use only if distillation fails.[1]

-

Dissolve mixture (Secondary + Tertiary amine) in DCM.[1]

-

Add 1.1 equivalents of Acetic Anhydride and 1.2 eq of Triethylamine. Stir at RT for 2 hours.

-

Wash with 1M HCl.[1]

-

Evaporate DCM. Reflux the amide in 6M HCl (aq) for 12 hours to hydrolyze back to the amine.

-

Perform the "pH Swing" (Scenario A) to recover the pure secondary amine.[1]

References

-

PubChem. (n.d.).[1][3][8] N,N-Dimethylcyclohexylamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (2023).[1] Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines. Retrieved from [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904.[1] (Foundational text on reductive amination selectivity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3,3-Dimethylcyclohexan-1-amine | C8H17N | CID 15753752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. N,3-dimethylcyclohexan-1-amine | C8H17N | CID 16771259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Overcoming challenges in the scale-up of N,3-dimethylcyclohexan-1-amine production

Welcome to the Process Development Support Hub. Subject: N,3-Dimethylcyclohexan-1-amine (CAS: 90226-22-5) Ticket Focus: Stereocontrol, Hydrogenation Safety, and Purification during Scale-Up.

As Senior Application Scientists, we understand that scaling up substituted cyclohexylamines is rarely a linear translation from the bench. The presence of the methyl group at the 3-position introduces a critical diastereomeric challenge: controlling the cis/trans ratio while managing the thermodynamics of heterogeneous hydrogenation.

This guide addresses the specific failure modes reported by process chemists during the transition from gram to kilogram scale.

Module 1: The Stereoselectivity Crisis (Reaction Optimization)

User Query: "We are scaling up the reductive amination of 3-methylcyclohexanone with methylamine. On the bench (5g), we achieved a 70:30 trans:cis ratio. In the 5L reactor, the ratio has drifted to 55:45, and we are seeing unreacted imine. What is driving this drift?"

Technical Analysis: The drift in diastereomeric ratio (dr) is likely a function of hydrogen mass transfer limitations and catalyst surface residence time .

-

The Mechanism: The reaction proceeds via an imine intermediate (N-(3-methylcyclohexylidene)methanamine). The stereochemistry is determined during the hydride transfer step on the catalyst surface.

-

Thermodynamic Control (Trans): Favors the diequatorial conformation (both methyl and amine groups equatorial). This requires reversible adsorption/desorption on the catalyst.

-

Kinetic Control (Cis): Often results from rapid hydrogenation where the incoming hydrogen adds from the least hindered face (axial attack), forcing the amine into an axial position.

-

-

Scale-Up Failure Mode: In larger reactors, gas-liquid mass transfer (